3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8/h1-3,7H,4-5,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWMFJZOSZPAHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Steps
The Henry reaction, a nitroaldol condensation between a carbonyl compound and a nitroalkane, serves as the cornerstone for synthesizing 3-Amino-3-benzo[1,dioxol-5-yl-propionic acid. The process involves three sequential steps:
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Nitroalkene Intermediate Formation :
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Starting Materials : 3,4-Methylenedioxybenzaldehyde (1.0 equiv) and nitromethane (1.2 equiv).
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Conditions : The reaction is conducted in ethanol at 60–70°C for 6–8 hours under basic catalysis (e.g., ammonium acetate or triethylamine).
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Outcome : Formation of β-nitro alcohol (3-(benzodioxol-5-yl)-2-nitropropan-1-ol) with yields of 70–85%.
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Catalytic Hydrogenation :
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Reagents : Raney nickel or palladium on carbon (Pd/C) under hydrogen gas (H₂).
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Conditions : 50–60°C, 3–5 atm H₂ pressure, in methanol or ethanol.
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Outcome : Reduction of the nitro group to an amine, yielding 3-amino-3-(benzodioxol-5-yl)propan-1-ol (85–90% yield).
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Hydrolysis to Carboxylic Acid :
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Reagents : Aqueous hydrochloric acid (6 M HCl) or sulfuric acid.
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Conditions : Reflux at 100–110°C for 12–24 hours.
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Outcome : Conversion of the alcohol to 3-Amino-3-benzodioxol-5-yl-propionic acid (75–80% yield).
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Table 1: Henry Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol | Maximizes nitroalkene solubility |
| Catalyst (Base) | Ammonium acetate | Reduces side reactions |
| Hydrogenation Pressure | 4 atm | Balances safety and efficiency |
| Hydrolysis Duration | 18 hours | Ensures complete conversion |
Enantiomeric Resolution via Diastereomeric Salt Formation
Chiral Resolving Agents and Process
To obtain enantiomerically pure 3-Amino-3-benzodioxol-5-yl-propionic acid, racemic mixtures are resolved using chiral amines. A patented method for analogous compounds provides a adaptable framework:
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Racemic Phthalic Acid Monoester Synthesis :
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Diastereomeric Salt Formation :
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Acid Hydrolysis :
Table 2: Resolution Efficiency with Different Amines
| Resolving Agent | Solvent System | Enantiomeric Excess (ee) | Yield (%) |
|---|---|---|---|
| (S)-(-)-PEA | Diisopropyl ether | 95% (S) | 78 |
| (R)-(+)-PEA | Methanol/water | 92% (R) | 82 |
Comparative Analysis of Synthetic Routes
Yield and Purity Considerations
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid serves as a crucial building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including acylation and alkylation, making it versatile in organic chemistry.
Synthesis of Derivatives
The compound can be modified to create derivatives with altered biological activities. For instance, the introduction of different substituents on the benzo[1,3]dioxole ring can lead to compounds with enhanced pharmacological properties. This versatility is vital for developing new pharmaceuticals and agrochemicals.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that it interacts with specific molecular targets, modulating biochemical pathways associated with cell proliferation and apoptosis. This makes it a candidate for further investigation in oncology .
Neurotransmitter Modulation
The compound has been studied for its role in neurotransmitter systems, particularly regarding its interaction with glutamate receptors. Preliminary findings suggest that it may influence excitatory neurotransmission, which is critical for synaptic function and neuronal health. This property positions it as a potential therapeutic agent in neuropharmacology.
Medical Applications
Therapeutic Agent Research
Ongoing research is exploring the therapeutic potential of this compound in treating various diseases. Its ability to modulate neurotransmitter activity suggests applications in conditions like Alzheimer's disease and other neurodegenerative disorders. The compound's mechanism of action involves forming hydrogen bonds with biological molecules, impacting their structure and function.
Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated that it could enhance cell viability and reduce apoptosis, suggesting its potential as a neuroprotective agent .
Industrial Applications
Material Development
In the industrial sector, this compound is utilized in developing new materials and as an intermediate in pharmaceutical synthesis. Its unique chemical properties facilitate the creation of innovative compounds with desirable characteristics for various applications .
Flavoring Agent Research
Interestingly, this compound is also being explored for its potential use as a flavoring agent in food chemistry due to its unique structural properties that may impart desirable flavors. Sensory evaluations are conducted to assess its impact on flavor profiles, indicating a diverse range of applications beyond traditional chemical uses.
Summary Table of Applications
| Field | Application | Description |
|---|---|---|
| Chemistry | Building Block | Used for synthesizing complex organic molecules |
| Biology | Antimicrobial & Anticancer | Exhibits potential biological activities affecting cell proliferation |
| Medicine | Therapeutic Research | Investigated for neuroprotective effects and modulation of neurotransmitter systems |
| Industry | Material Development | Utilized as an intermediate in pharmaceuticals; explored as a flavoring agent |
Mechanism of Action
The mechanism of action of 3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzo[1,3]dioxole ring can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid
- CAS : 742691-70-9
- Structure : Methoxy groups replace the dioxolane ring.
- Properties : Molecular weight 239.24 g/mol. The (S)-enantiomer (CAS 752198-18-8 ) is used in peptide synthesis and chiral resolution studies .
- Key Difference : Methoxy groups lack the electron-withdrawing effect of the dioxolane ring, altering reactivity and binding affinity in biological systems.
3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol
Heterocyclic Analogues
α-Amino-3-hydroxy-5-methylisoxazole-4-propionic acid
- CAS : 77521-29-0
- Structure : Isoxazole ring replaces benzodioxole, with a hydroxyl group at position 3.
- Properties : Acts as a glutamate receptor agonist. Molecular weight 200.18 g/mol .
- Key Difference : The isoxazole ring introduces nitrogen, altering hydrogen-bonding interactions in receptor binding.
3-Amino-3-(5-bromothiophen-2-yl)propanoic acid
- CAS : 204135-66-0
- Structure : Brominated thiophene replaces benzodioxole.
- Molecular weight 278.14 g/mol .
- Key Difference : Thiophene’s aromaticity and bromine’s electronegativity modify electronic properties compared to benzodioxole.
Stereochemical Variants
- (R)-Enantiomer (CAS 723284-85-3 ): Higher enantiomeric purity (e.g., >95%) is critical for receptor-specific activity in neurological studies .
- (S)-Enantiomer of dimethoxyphenyl analog (CAS 752198-18-8 ): Demonstrates divergent binding kinetics in chiral environments compared to the benzodioxole variant .
Data Tables
Table 1: Structural and Physicochemical Comparisons
Table 2: Stereochemical Variants
Research Implications
- Pharmacological Activity : The benzodioxole group in the target compound may enhance blood-brain barrier penetration compared to dimethoxy or thiophene analogs .
- Synthetic Utility : The hydrochloride salt (CAS 464931-62-2 ) is preferred in aqueous assays, whereas the free acid is used in organic-phase reactions .
- Comparative Limitations : Dimethoxy derivatives lack the constrained dioxolane ring, reducing conformational stability in enzyme-binding pockets .
Biological Activity
3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid (CAS No. 723284-83-1) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₁₁N₁O₄
- Molecular Weight : 209.20 g/mol
- Structural Characteristics : The compound features a benzo[1,3]dioxole moiety, which is known for its role in various biological activities.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of the dioxole ring may contribute to free radical scavenging abilities, which are critical in preventing oxidative stress-related diseases.
Neuroprotective Effects
Studies have suggested that this compound may exert neuroprotective effects. It has been shown to influence neurotransmitter systems, particularly by modulating glutamate receptors, which play a crucial role in neuronal signaling and plasticity.
Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The underlying mechanisms appear to involve the modulation of signaling pathways associated with cell survival and death.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmission.
- Enzyme Inhibition : It has been suggested that this compound can inhibit enzymes involved in metabolic pathways related to cancer progression.
- Antioxidative Pathways : By enhancing endogenous antioxidative defenses, it may help mitigate cellular damage caused by reactive oxygen species (ROS).
Case Studies and Experimental Data
A variety of studies have been conducted to evaluate the biological activities of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
